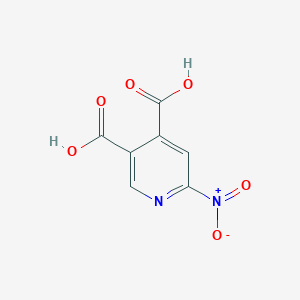

6-nitropyridine-3,4-dicarboxylic Acid

Description

Properties

CAS No. |

214071-17-7 |

|---|---|

Molecular Formula |

C7H4N2O6 |

Molecular Weight |

212.12 g/mol |

IUPAC Name |

6-nitropyridine-3,4-dicarboxylic acid |

InChI |

InChI=1S/C7H4N2O6/c10-6(11)3-1-5(9(14)15)8-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13) |

InChI Key |

JSVJKHUJIICWGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1[N+](=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitropyridine-3,4-dicarboxylic acid typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine. Subsequent reactions can introduce additional functional groups to form the desired compound .

Industrial Production Methods

Industrial production of 6-nitropyridine-3,4-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-nitropyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of esters, amides, and other substituted derivatives

Scientific Research Applications

6-nitropyridine-3,4-dicarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 6-nitropyridine-3,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- 6-Nitropyridine-3,4-dicarboxylic acid : Expected low water solubility due to nitro and carboxylate groups, similar to 4-nitropyridine-2,6-dicarboxylic acid, which lacks reported solubility data .

- 4-Nitropyridine-2,6-dicarboxylic acid : Stable under inert storage (2–8°C) but poses skin/eye irritation risks (H315, H319) .

- Pyridine-2,4-dicarboxylic acid : Higher solubility in polar solvents; used in enzymatic studies due to moderate binding affinity .

Biological Activity

6-Nitropyridine-3,4-dicarboxylic acid (6-NPDA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of 6-NPDA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

6-Nitropyridine-3,4-dicarboxylic acid is characterized by its nitro group and two carboxylic acid functional groups attached to a pyridine ring. This structure contributes to its solubility and reactivity, making it a potential candidate for various biological applications.

Antimicrobial Activity

Research indicates that 6-NPDA exhibits significant antimicrobial properties. A study conducted on various pyridine derivatives demonstrated that compounds with similar structures showed promising antibacterial and antifungal activities. The antimicrobial efficacy was evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity of 6-NPDA Derivatives

| Compound | Pathogen Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 6-NPDA | Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 75 | |

| Candida albicans | 15 | 100 |

The results indicate that 6-NPDA has comparable activity to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of metal complexes derived from 6-NPDA. These complexes have shown promising results against various cancer cell lines, including B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer).

Table 2: Anticancer Activity of Metal Complexes with 6-NPDA

| Metal Complex | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Cu(II)-6-NPDA | B16-F10 | 12.5 |

| Zn(II)-6-NPDA | HT29 | 15.0 |

| Ni(II)-6-NPDA | HepG2 | 10.0 |

The mechanisms of action include the induction of apoptosis and inhibition of cell proliferation, which are critical in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis of various derivatives of 6-NPDA revealed enhanced antimicrobial activity when combined with metal ions. The study highlighted that coordination compounds exhibited greater efficacy than free acids against resistant strains such as MRSA .

- Anticancer Activity : Another case study focused on the evaluation of Cu(II) complexes with 6-NPDA showed significant cytotoxic effects on HepG2 cells through ROS generation and mitochondrial dysfunction, indicating a potential pathway for therapeutic intervention in liver cancer .

Q & A

Q. What are the recommended safety protocols for handling 6-nitropyridine-3,4-dicarboxylic acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact. Respiratory protection using P95 (US) or P1 (EU) masks is advised for low exposure, while OV/AG/P99 (US) or ABEK-P2 (EU) respirators are recommended for higher concentrations .

- Environmental Control : Prevent entry into drainage systems. Contaminated gloves must be disposed of as hazardous waste .

- First Aid : For inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse with water for ≥15 minutes and consult a physician .

Q. How can researchers optimize the synthesis of 6-nitropyridine-3,4-dicarboxylic acid?

Methodological Answer:

- Factorial Design : Use pre-experimental or factorial designs to test variables like reaction temperature, nitration time, and catalyst ratios. For example, vary nitric acid concentration (65–90%) and monitor yields via HPLC .

- Purification : Employ recrystallization in ethanol/water mixtures to isolate the product. Verify purity via melting point (reference: 527.7°C at 760 mmHg) and compare with literature .

Q. What analytical techniques are suitable for characterizing 6-nitropyridine-3,4-dicarboxylic acid?

Methodological Answer:

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., nitro and carboxylic acid peaks). NMR (¹H/¹³C) can resolve structural ambiguities, such as distinguishing between 3,4- and 2,6-substituted pyridines .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (212.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving 6-nitropyridine-3,4-dicarboxylic acid?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict nitration regioselectivity or stability of intermediates. Tools like Gaussian or ORCA can model transition states .

- Data Integration : Use machine learning to correlate experimental yields with computational descriptors (e.g., electron density maps). ICReDD’s workflow combines computational predictions with iterative lab testing .

Q. What strategies resolve contradictions in reported stability data for 6-nitropyridine-3,4-dicarboxylic acid?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via TGA/DSC and HPLC .

- Literature Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) and avoid non-peer-reviewed sources like vendor datasheets .

Q. How is 6-nitropyridine-3,4-dicarboxylic acid utilized in advanced material science applications?

Methodological Answer:

- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) by reacting the compound with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize porosity via BET analysis and assess catalytic activity in redox reactions .

- Polymer Modification : Graft onto polymers (e.g., polyaniline) to enhance conductivity. Use cyclic voltammetry to evaluate electrochemical stability .

Q. What are the challenges in assessing the ecological impact of 6-nitropyridine-3,4-dicarboxylic acid?

Methodological Answer:

- Toxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202) due to lacking ecotoxicological data. Measure LC₅₀ values and compare with structurally similar compounds (e.g., dipicolinic acid) .

- Soil Mobility Studies : Use column chromatography to simulate leaching behavior. Analyze soil adsorption coefficients (Kd) via ICP-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.